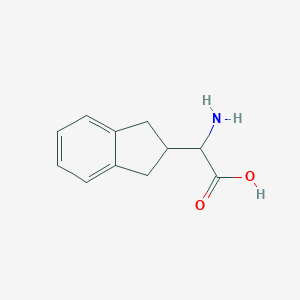

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Description

The exact mass of the compound 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHMDVRURNAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937215 | |

| Record name | Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16655-90-6, 16655-71-3 | |

| Record name | α-Amino-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Indanyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-2-acetic acid, α-amino-2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, chiral resolution, and detailed characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This non-proteinogenic amino acid, a conformationally constrained analog of phenylalanine, is a valuable building block in medicinal chemistry and drug development. Its rigid indane scaffold offers a strategic advantage for designing peptide mimetics and probes for structure-activity relationship (SAR) studies. This document details a robust synthetic pathway via the Strecker synthesis, outlines methods for enantiomeric separation, and establishes a full suite of analytical protocols for structural verification and purity assessment, intended for researchers and professionals in synthetic chemistry and pharmaceutical sciences.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of drug discovery, the ability to control the three-dimensional structure of a molecule is paramount. Non-proteinogenic amino acids (NPAAs) that mimic the structures of their natural counterparts but with reduced conformational flexibility are powerful tools for medicinal chemists. 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as 2-indanylglycine, is a prime example of such a molecule. It serves as a constrained analog of phenylalanine, where the phenyl ring is tethered back to the aliphatic chain, creating a rigid indane system.

This structural rigidity is highly desirable for several reasons:

-

Pre-organization for Binding: A constrained ligand spends more of its time in the conformation required for binding to its biological target (e.g., an enzyme or receptor), reducing the entropic penalty of binding and potentially increasing affinity and selectivity.

-

SAR Studies: Incorporating constrained analogs into a peptide or small molecule allows researchers to probe the required geometry of the binding pocket.

-

Metabolic Stability: The rigid structure can protect otherwise metabolically labile sites from enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.

This guide provides the essential scientific framework for the reliable synthesis and rigorous characterization of this important synthetic building block.

Synthesis of Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

A classic and effective method for the synthesis of α-amino acids from a ketone is the Strecker synthesis . [1][2]This multicomponent reaction provides a direct route to the racemic α-aminonitrile, which is subsequently hydrolyzed to the target amino acid. An alternative, the Bucherer-Bergs reaction, yields a hydantoin intermediate that can also be hydrolyzed to the amino acid. [3][4]We will focus on the Strecker pathway due to its widespread use and procedural simplicity.

The logical starting material for this synthesis is 2-indanone , which is commercially available or can be prepared from indene. [5][6]

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

Stage 1: α-Aminonitrile Formation. 2-indanone is reacted with an ammonia source (ammonium chloride) and a cyanide source (potassium or sodium cyanide). The ketone is first converted in situ to an imine, which is then attacked by the cyanide nucleophile. [7]2. Stage 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under strong acidic conditions to yield the racemic carboxylic acid.

Caption: Synthetic workflow for racemic 2-indanylglycine.

Detailed Experimental Protocol (Racemic Synthesis)

Caution: This procedure involves potassium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. An acid quench for cyanide waste must be prepared in advance.

-

α-Aminonitrile Formation:

-

To a stirred solution of ammonium chloride (1.2 eq) in water, add 2-indanone (1.0 eq).

-

To this suspension, add a solution of potassium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 20°C with an ice bath.

-

Allow the mixture to stir at room temperature for 24 hours. The product, an off-white solid, will precipitate from the solution.

-

Filter the solid, wash with cold water, and dry under vacuum. This crude α-aminonitrile is typically used in the next step without further purification.

-

-

Hydrolysis to Amino Acid:

-

Suspend the crude α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (10-15 volumes).

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-18 hours, until TLC or LC-MS analysis indicates complete conversion of the nitrile.

-

Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

-

Neutralize the solution carefully by adding a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 6-7. The amino acid will precipitate as it is least soluble at its isoelectric point.

-

Filter the resulting solid, wash with cold water, then with a water-miscible solvent like ethanol or acetone to aid drying.

-

Dry the crude racemic amino acid under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

-

Chiral Resolution: Isolating the Enantiomers

The synthesis described yields a racemic mixture. For most pharmaceutical applications, a single enantiomer is required. Diastereomeric salt crystallization is a robust, scalable method for resolving chiral acids and amines. [8][9]

Principle of Diastereomeric Salt Resolution

The principle relies on reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent (typically a chiral base for an acidic amino acid). [10]This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. [9]By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated, allowing for separation by filtration.

Common Chiral Resolving Agents for Acids:

-

(R)- or (S)-1-Phenylethylamine

-

Brucine

-

Quinidine [11]* (1R,2R)- or (1S,2S)-2-Amino-1,2-diphenylethanol

Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salts.

General Protocol for Resolution

-

Salt Formation: Dissolve the racemic amino acid (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or water/alcohol mixtures). Add the chiral resolving agent (0.5-1.0 eq) to the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~6-7. This protonates the resolving agent, making it water-soluble, and precipitates the desired pure enantiomer of the amino acid.

-

Recovery: Filter the pure enantiomer, wash with cold water, and dry. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and precipitation process.

Structural and Purity Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow

Caption: Comprehensive workflow for analytical characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [12][13]

| Technique | Parameter | Expected Result / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 4H, Ar-H )~4.0 ppm (s, 1H, α-H )~3.0-3.4 ppm (m, 4H, benzylic-CH₂ ) | Aromatic protons appear downfield. The α-proton is a singlet due to the quaternary C2 carbon. Benzylic protons form a complex multiplet. |

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C =O)~140 ppm (Ar-C )~125-128 ppm (Ar-C H)~65 ppm (α-C )~55 ppm (indan C 2)~40 ppm (benzylic C H₂) | Confirms the presence of carbonyl, aromatic, and aliphatic carbons in their expected chemical environments. |

| Mass Spec. | Molecular Ion (M+H)⁺ | m/z 192.1025 | Confirms the molecular formula C₁₁H₁₄NO₂ (calculated for [M+H]⁺ = 192.1019). |

| MS/MS | Fragmentation | Major fragment at m/z 146.1075 | Corresponds to the characteristic loss of the carboxyl group (HCOOH, 46 Da) from the parent ion. [14][15] |

| Chiral HPLC | Enantiomeric Excess (ee) | >99% ee | Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for quantification of enantiomeric purity. |

| Elemental | C, H, N Content | C: 69.09%, H: 6.85%, N: 7.32% | Confirms the elemental composition and overall purity of the bulk sample. |

Detailed Analytical Protocols

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Verify the chemical shifts, integration values, and coupling patterns against the expected structure.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT-135 experiment can be used to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D NMR (Optional but Recommended): An HSQC experiment can be run to correlate each proton with its directly attached carbon, confirming assignments. [16]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Use Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula C₁₁H₁₃NO₂.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Column: Use a chiral stationary phase (CSP) designed for amino acid separation (e.g., a macrocyclic glycopeptide-based column or a P-CAP column).

-

Mobile Phase: A typical mobile phase would consist of an alcohol (e.g., ethanol or isopropanol) in hexane with a small amount of an acidic or basic modifier to improve peak shape. The exact conditions must be optimized for the specific column used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 210 or 254 nm).

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to calculate the enantiomeric excess (% ee) using the peak areas.

-

Applications in Research and Drug Development

As a constrained phenylalanine analog, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable tool for peptide and small molecule synthesis. [17][18]Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. It has been utilized in the design of ligands for various biological targets, including:

-

Receptor Antagonists: The fixed orientation of the aromatic ring is ideal for probing the binding sites of receptors that recognize phenylalanine, such as in tachykinin and cholecystokinin (CCK) receptor antagonists. [19]* Enzyme Inhibitors: Its rigid structure can be used to design potent and selective inhibitors of enzymes like proteases and kinases.

-

Peptide Mimetics: It can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns or helices) or to increase resistance to proteolytic degradation.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis and characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The Strecker synthesis provides a straightforward entry to the racemic compound, which can be efficiently resolved into its constituent enantiomers using classical diastereomeric salt crystallization. The comprehensive suite of analytical techniques described herein ensures that researchers can confidently verify the structure, identity, and purity of the final product. The strategic application of this constrained amino acid continues to be a valuable asset in the rational design of new therapeutic agents.

References

-

Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses Procedure. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of 2-Amino-1-indanone from DL-Phenylalanine. Retrieved from [Link]

-

Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

-

Justia Patents. (n.d.). Phenoxphenyl Alanines Patents and Patent Applications (Class 562/447). Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of indanone-based α-amino acids 121. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7345049B2 - Phenylalanine derivatives.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. Retrieved from [Link]

- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.

- Google Patents. (n.d.). EP2554169A1 - Pharmaceutical preparation comprising phenylalanine derivative.

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Metten, B., & Almstetter, M. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.

-

Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114483. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Vámos, J., & Kónya, K. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(13), 2969. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Gunawan, I. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

Tumminakatti, S., & Groutas, W. C. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3169. Retrieved from [Link]

- Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.

-

The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060) [hmdb.ca]

- 17. peptide.com [peptide.com]

- 18. Overview of Custom Peptide Synthesis [peptide2.com]

- 19. US7345049B2 - Phenylalanine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the non-proteinogenic amino acid, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This molecule, particularly its chiral enantiomers, is of significant interest in medicinal chemistry as a constrained building block for peptidomimetics and other novel therapeutics.[1] This guide synthesizes fundamental molecular attributes with detailed, field-proven experimental protocols for the determination of key physicochemical parameters. While specific experimental data for this compound is limited in publicly accessible literature, this document furnishes researchers with the necessary theoretical framework and practical methodologies to fully characterize this promising molecule.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The conformational rigidity of bioactive molecules is a cornerstone of modern drug design. Constrained amino acids, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (also known as L-β-indanylglycine for the (S)-enantiomer), offer a strategic advantage by reducing the entropic penalty upon binding to a biological target, thereby potentially enhancing affinity and selectivity.[1] The indane moiety, a privileged structure in medicinal chemistry, imparts a rigid scaffold that can improve metabolic stability and oral bioavailability.[1] Understanding the fundamental physicochemical properties of this amino acid is therefore a critical first step in its journey from a promising building block to a component of a viable therapeutic agent. This guide will delve into the structural and chemical characteristics of this compound and provide robust methodologies for its empirical characterization.

Molecular Identity and Core Physicochemical Properties

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a chiral α-amino acid featuring a bulky, hydrophobic indane group attached to the α-carbon. This structure confers unique properties compared to naturally occurring amino acids.

Table 1: Core Molecular and Physicochemical Properties of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

| Property | (S)-Enantiomer | (R)-Enantiomer | General Racemic Mixture | Source(s) |

| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [2][3] |

| Common Name | L-β-Indanylglycine | D-2-Indanylglycine | DL-(2-Indanyl)glycine | [1] |

| CAS Number | 155239-51-3 | 181227-46-3 | Not specified | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol | [1][2] |

| Computed XLogP3 | -1.1 | -1.1 | -1.1 | [2][3] |

| Polar Surface Area | 63.3 Ų | 63.3 Ų | 63.3 Ų | [2][3] |

| Rotatable Bond Count | 2 | 2 | 2 | [2][3] |

| Hydrogen Bond Donors | 2 | 2 | 2 | [2][3] |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | [2][3] |

Experimental Determination of Key Physicochemical Parameters

The following sections outline detailed, best-practice methodologies for the experimental characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The causality behind experimental choices is explained to ensure a thorough understanding of the principles at play.

Melting Point

Theoretical Insight: Amino acids typically exhibit high melting points, often with decomposition, due to their zwitterionic nature in the solid state, which leads to strong intermolecular ionic interactions.[4][5]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder the crystalline amino acid. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Use a calibrated digital melting point apparatus.

-

Rapid Preliminary Scan: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Accurate Determination: With a fresh sample, pre-heat the apparatus to a temperature approximately 20°C below the estimated melting point. Then, heat at a slow, controlled rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Solubility

Theoretical Insight: The solubility of amino acids is highly dependent on the pH of the solvent due to the ionization of the amino and carboxylic acid groups. The bulky, nonpolar indane group in the target molecule is expected to decrease its solubility in water compared to simpler amino acids like glycine, but it may be soluble in polar organic solvents.[4][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: Prepare a panel of relevant solvents, including purified water, buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., methanol, ethanol, DMSO).

-

Sample Preparation: Add an excess of the solid amino acid to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved amino acid using a validated analytical method, such as HPLC-UV.

Caption: Equilibrium solubility determination workflow.

Acid Dissociation Constants (pKa)

Theoretical Insight: As an amino acid, this compound will have at least two pKa values: one for the carboxylic acid group (typically around pH 2-3) and one for the amino group (typically around pH 9-10). The precise values are influenced by the electronic effects of the indane substituent.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the amino acid of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode.

-

Titration: Titrate the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.

Caption: Potentiometric titration workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons of the indane ring are expected in the range of δ 7.0-7.5 ppm.

-

The benzylic protons of the indane ring will likely appear as complex multiplets between δ 2.5-3.5 ppm.

-

The α-proton will be a singlet or a multiplet depending on coupling, likely in the region of δ 3.5-4.5 ppm.

-

The protons of the amino group may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the δ 120-150 ppm region.

-

The carboxylic acid carbonyl carbon will be downfield, typically > δ 170 ppm.

-

The α-carbon will appear in the δ 50-65 ppm range.

-

The aliphatic carbons of the indane ring will be in the upfield region, typically δ 25-45 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Vibrational Bands:

-

O-H stretch of the carboxylic acid will be a broad band from 2500-3300 cm⁻¹.

-

N-H stretch of the amino group will appear in the 3000-3500 cm⁻¹ region.

-

C=O stretch of the carboxylic acid will be a strong absorption around 1700-1750 cm⁻¹.

-

N-H bend of the amino group will be in the 1500-1650 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic) will be observed around 2850-3100 cm⁻¹.

-

Aromatic C=C stretches will be in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).

-

Common Fragments: A characteristic fragmentation pattern would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the indane ring.

Conclusion

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a molecule of considerable interest for the development of novel therapeutics due to its constrained structural features. While a complete experimental physicochemical profile is not yet widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The methodologies outlined herein are robust, well-established, and will enable the generation of high-quality data essential for advancing drug discovery and development programs that utilize this and related constrained amino acids.

References

-

PubChem. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

Biochemistry Den. (n.d.). Physio Chemical Properties of Amino acids? (Guide). [Link]

-

PubChem. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024, April 9). Fmoc-L-β-indanylglycine. [Link]

-

PubChem. (n.d.). Fmoc-L-2-indanylglycine | C26H23NO4. National Center for Biotechnology Information. [Link]

-

Microbe Notes. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0... [Download Scientific Diagram]. [Link]

-

Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. [Link]

-

ResearchGate. (n.d.). Fig. 3. 13 C NMR spectra of 2-amino-2 0... [Download Scientific Diagram]. [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2. National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

Ataman Kimya. (n.d.). 2-Aminoacetic acid (Glycine). [Link]

-

Chemistry LibreTexts. (2022, September 15). 18.1: Properties of Amino Acids. [Link]

-

YouTube. (2020, August 19). Physico-Chemical Properties of Amino acids. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. [Link]

-

ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Table 1 . FT-IR data for α-amino acids and their complexes (cm −1 ). [Link]

-

Dove Medical Press. (n.d.). Supplementary material Table S1 The FTIR spectra of various formulations Frequency (cm-1) Functional groups Formulations 2900-35. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Igl-OH [205526-39-2]. [Link]

-

SpectraBase. (n.d.). Aminoacetic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). [Link]

-

PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022, December). (E)-2-((1,7,7-Trimethylbicyclo [2.2.1]Heptan-2-Ylidene) Amino) Acetic Acid Compound and their Metal Complexes: Synthesis and Characterization. [Link]

-

Alochana Journal. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. [Link]

-

OPUS at UTS. (2022, June 29). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]

Sources

- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]

- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 12192007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biochemden.com [biochemden.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

In-Depth Technical Guide: The Biological Activity of Novel Indane Amino Acid Derivatives

Introduction: The Indane Scaffold - A Privileged Structure in Medicinal Chemistry

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in the realm of medicinal chemistry.[1][2] Its rigid conformation and the diverse possibilities for substitution on both the aromatic and aliphatic rings provide a versatile scaffold for the rational design of therapeutic agents.[1][2] When combined with the fundamental building blocks of life—amino acids—the resulting indane amino acid derivatives emerge as a compelling class of compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][3] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of these novel chemical entities, offering insights for researchers, scientists, and drug development professionals.

The inherent bioactivity of the indane core is evident in numerous natural products and established pharmaceuticals.[4][5] For instance, the indane framework is a key component of drugs like the anti-inflammatory agent Sulindac and the Alzheimer's treatment Donepezil.[1][3] The incorporation of an amino acid moiety introduces chirality and functional groups that can engage in specific interactions with biological targets, such as enzymes and receptors, thereby modulating their activity.[6][7] This guide will delve into the causal relationships between the structural features of these derivatives and their observed biological effects, providing a scientifically grounded narrative for their continued investigation.

I. Synthetic Strategies for Novel Indane Amino Acid Derivatives

The generation of diverse libraries of indane amino acid derivatives is paramount for comprehensive structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed to achieve this, often involving multi-step sequences that allow for the introduction of various substituents.

Core Synthesis of the Indane Amino Acid Scaffold

A common approach to synthesizing the core indane amino acid structure involves the preparation of an indanone precursor followed by the introduction of the amino acid functionality.[8][9] One established method is the Knoevenagel condensation of an appropriate indanone with an aldehyde, followed by subsequent reactions to build the amino acid side chain.[10]

Illustrative Synthetic Workflow:

Below is a generalized, step-by-step protocol for the synthesis of a key indane amino acid intermediate.

Step 1: Synthesis of Substituted Indanones

-

Reaction: Friedel-Crafts acylation of a substituted benzene with a suitable acyl halide, followed by intramolecular cyclization.

-

Rationale: This classical approach allows for the introduction of various substituents onto the aromatic ring of the indanone, which is crucial for tuning the electronic and steric properties of the final compound.

Step 2: Introduction of the Amino Acid Moiety

-

Reaction: Strecker synthesis or Bucherer-Bergs reaction on the indanone to introduce the α-amino nitrile or hydantoin, respectively.

-

Rationale: These methods are robust and allow for the formation of the α-amino acid precursor. The choice between them often depends on the desired stereochemistry and the nature of the substituents on the indanone.

Step 3: Hydrolysis and Protection

-

Reaction: Acid or base-catalyzed hydrolysis of the nitrile or hydantoin to yield the carboxylic acid and amino groups. This is followed by the protection of the amino and/or carboxylic acid groups (e.g., as Boc or Fmoc derivatives) for further modifications.

-

Rationale: Protection is essential to prevent unwanted side reactions during subsequent diversification steps.

Step 4: Diversification via Cross-Coupling Reactions

-

Reaction: Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions on halogenated indane amino acid derivatives.[8]

-

Rationale: This powerful technique enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the derivative library.

Caption: Generalized synthetic workflow for novel indane amino acid derivatives.

II. Diverse Biological Activities and Therapeutic Potential

The structural rigidity and diverse substitution patterns of indane amino acid derivatives translate into a broad range of biological activities.[2][4] These compounds have shown promise in several key therapeutic areas.

A. Anticancer Activity

Several studies have highlighted the potential of indane derivatives as anticancer agents, targeting various oncologic pathways.[1][5] The rigid indane scaffold can serve as a pharmacophore that fits into the binding pockets of key cancer-related proteins.

Mechanism of Action:

-

Enzyme Inhibition: Certain indane derivatives have been identified as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as ubiquitin-specific peptidase 7 (USP7).[11] Inhibition of USP7 can lead to the stabilization of tumor suppressors like p53.[11]

-

Induction of Apoptosis: Novel indane scaffolds have been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including breast, prostate, and lung cancer.[5]

-

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]

Case Study: Indane Derivatives as USP7 Inhibitors

A recent study detailed the discovery of indane and naphthalene derivatives as potent and selective inhibitors of USP7.[11] Through a scaffold-hopping approach, researchers designed and synthesized a series of compounds that exhibited significant in vitro inhibition of USP7 and antiproliferative activity against cancer cells.[11] The lead compounds demonstrated in vivo antitumor efficacy in animal models, suggesting their potential for further development.[11]

| Compound | USP7 IC50 (µM) | Cancer Cell Line | Proliferation IC50 (µM) |

| X12 | Potent | RS4;11 | Significant |

| X16 | Potent | RS4;11 | Significant |

| X21 | Potent | RS4;11 | Significant |

| X22 | Potent | RS4;11 | Significant |

| X23 | Potent | RS4;11 | Significant |

| Data synthesized from a study on USP7 inhibitors.[11] |

B. Neuroprotective and Anti-Alzheimer's Activity

The indane moiety is a core component of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[12][13] This has spurred the development of novel indane amino acid derivatives as multifunctional agents for neurodegenerative disorders.

Multi-Target Approach for Alzheimer's Disease:

-

Cholinesterase Inhibition: Many indanone derivatives exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][12]

-

Monoamine Oxidase (MAO) Inhibition: Some derivatives also inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters like dopamine and serotonin.[12]

-

β-Amyloid Aggregation Inhibition: A key pathological hallmark of Alzheimer's is the aggregation of β-amyloid peptides. Certain indane derivatives have been shown to inhibit this process.[2]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol outlines a common method for evaluating the AChE and BChE inhibitory activity of novel compounds.

1. Reagents and Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

2. Procedure:

-

Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

Add 25 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.

-

Add 50 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 7. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"in vitro evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Authored by a Senior Application Scientist

Preamble: The Strategic Value of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations.[1] 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a chiral NPAA also known as L-β-indanylglycine, represents a compelling scaffold for this purpose.[2] Its rigid indane core provides conformational restraint, a feature known to enhance binding affinity and metabolic stability in bioactive molecules.[2]

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. It is designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and similar constrained amino acids. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry from initial cytotoxicity profiling to mechanistic exploration.

Compound Profile: 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Before embarking on a biological evaluation, a thorough understanding of the molecule's physicochemical properties is essential.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [3] |

| Synonyms | L-β-indanylglycine, (S)-2-Amino-2-(2-indanyl)acetic Acid | [2], [3] |

| Molecular Formula | C11H13NO2 | [2][3] |

| Molecular Weight | 191.23 g/mol | [3] |

| Structure | A chiral, non-proteinogenic amino acid featuring a rigid 2,3-dihydro-1H-indene (indane) scaffold. | [2] |

Initial research suggests this compound may possess neuroprotective properties, potentially by influencing neurotransmitter systems or reducing oxidative stress.[2] This provides a logical starting point for designing a targeted in vitro evaluation cascade.

Part 1: A Phased Approach to In Vitro Evaluation

A robust in vitro evaluation should follow a logical progression, from broad cellular effects to specific mechanistic insights. This ensures that resources are used efficiently and that data from each stage informs the next.

Phase 1: Foundational Assays - Establishing a Therapeutic Window

The primary goal of this phase is to determine the concentration range at which the compound is biologically active without inducing overt cytotoxicity. This is a critical, non-negotiable first step.

Experimental Protocol 1: MTT Cell Viability Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), which is essential for designing all subsequent experiments.

Methodology:

-

Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS). Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀.

Phase 2: Mechanistic Inquiry - Probing Neuroprotective Potential

Based on preliminary reports of neuroprotective effects[2], this phase investigates the compound's ability to protect neuronal cells from common stressors implicated in neurodegenerative diseases, such as oxidative stress.

Experimental Protocol 2: Oxidative Stress Protection Assay

Causality: Oxidative stress is a key pathological feature of many neurodegenerative disorders. This assay directly tests whether the compound can mitigate cell death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).

Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

-

Pre-treatment: Treat the cells with non-toxic concentrations of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (determined from the MTT assay) for 2-4 hours.

-

Oxidative Challenge: Introduce an oxidative stressor. For example, add H₂O₂ to a final concentration of 100-200 µM. Include control wells with no compound, no H₂O₂, and H₂O₂ alone.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment: Perform an MTT or XTT assay as described previously to quantify cell viability.

-

Analysis: Compare the viability of cells pre-treated with the compound to the H₂O₂-only control. A significant increase in viability suggests a protective effect.

Data Presentation: Hypothetical Results

Table 1: Cytotoxicity and Neuroprotection Data

| Concentration (µM) | Cell Viability (%) (Compound Alone) | Cell Viability (%) (H₂O₂ + Compound) |

| 0 (Vehicle) | 100 ± 4.5 | 45 ± 3.8 (H₂O₂ control) |

| 1 | 98 ± 5.1 | 65 ± 4.2 |

| 5 | 97 ± 4.8 | 82 ± 3.9 |

| 10 | 95 ± 5.3 | 88 ± 4.1 |

| 25 | 88 ± 6.2 | 75 ± 5.5 |

| 50 | 70 ± 7.1 | 60 ± 6.3 |

| 100 | 45 ± 8.0 | 48 ± 7.7 |

Data are represented as mean ± SD. The results indicate low cytotoxicity up to 25 µM and a dose-dependent protective effect against H₂O₂-induced cell death, peaking around 10 µM.

Delving Deeper: Potential Mechanisms of Action

A protective effect against oxidative stress often involves the modulation of specific cellular signaling pathways. The structural similarity of the compound to amino acids suggests it might interact with receptors or enzymes. A plausible hypothesis is the modulation of pathways that handle cellular stress.

Part 2: Advanced In Vitro Techniques

Should the initial phases yield promising results, the following advanced assays can provide more granular detail on the compound's mechanism of action.

Experimental Protocol 3: Reactive Oxygen Species (ROS) Quantification

Causality: To confirm that the observed neuroprotection is indeed linked to a reduction in oxidative stress, it is crucial to directly measure intracellular ROS levels. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation, making it a reliable indicator of ROS.

Methodology:

-

Cell Culture: Seed SH-SY5Y cells on a black, clear-bottom 96-well plate.

-

DCFH-DA Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Wash and Treat: Wash the cells with warm PBS. Then, apply the test compound at the optimal protective concentration (e.g., 10 µM) for 1-2 hours.

-

Induce Stress: Add H₂O₂ to induce ROS production.

-

Fluorescence Measurement: Immediately measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm. Take readings every 5 minutes for 1 hour.

-

Analysis: A significant reduction in the fluorescence signal in compound-treated wells compared to the H₂O₂ control indicates ROS scavenging or prevention of ROS formation.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for the in vitro evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. By starting with foundational cytotoxicity assays and progressing to targeted mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The data gathered through these methods will be crucial for making informed decisions about its potential as a therapeutic lead, particularly in the context of neurodegenerative diseases. The constrained indane scaffold makes it a prime candidate for developing potent and stable modulators of biological targets, warranting the rigorous evaluation strategy presented herein.[2]

References

-

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2. PubChem. [Link]

-

Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. ACS Publications. [Link]

-

Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. [Link]

Sources

"spectroscopic data (NMR, IR, MS) of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Foreword

As a Senior Application Scientist, my experience has shown that the rigorous characterization of novel chemical entities is the bedrock of successful drug discovery and development. Non-proteinogenic amino acids, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, are of particular interest. The conformationally constrained indane scaffold can impart favorable properties like enhanced metabolic stability and binding affinity when incorporated into therapeutic candidates.[1] This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering a predictive framework for researchers working on its synthesis and application. We will delve into the causality behind the expected spectral features, providing a self-validating system for its identification and quality assessment.

Molecular Structure: The Foundation of Spectroscopic Behavior

The spectroscopic properties of any molecule are a direct consequence of its structure. 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ) possesses several key features that dictate its interaction with electromagnetic radiation and its behavior in a mass spectrometer.[1][2][3]

-

The Indane Scaffold: A bicyclic system consisting of a benzene ring fused to a cyclopentane ring. This unit contains aromatic protons and several types of aliphatic protons.

-

The α-Amino Acid Moiety: A chiral center (at the α-carbon) bearing an amino group (-NH₂) and a carboxylic acid group (-COOH). These functional groups have highly characteristic spectroscopic signals.

-

Quaternary Carbon: The C2 position of the indane ring is a quaternary carbon, bonded to the α-carbon of the acetic acid group. This lack of an attached proton has important implications for NMR spectroscopy.

Caption: Figure 1. Key Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For a molecule like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, both ¹H and ¹³C NMR will provide a wealth of information. The expected spectra are predicted based on established chemical shift principles.

Predicted ¹H NMR Spectrum (in D₂O)

The choice of solvent is critical. Using a deuterated solvent that allows for proton exchange, such as D₂O, will cause the signals from the -NH₂ and -COOH protons to disappear, simplifying the spectrum and aiding in peak assignment.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment & Rationale |

| 7.1 - 7.3 | Multiplet | 4H | Aromatic protons (H4, H5, H6, H7): These protons on the benzene ring will resonate in the characteristic aromatic region. The multiplet pattern arises from complex coupling between them. |

| 3.8 - 4.0 | Singlet | 1H | α-proton (Hα): This proton is attached to the chiral center, adjacent to the electron-withdrawing carboxyl and amino groups, shifting it downfield. It is a singlet because its neighboring carbon (C2 of the indane) has no protons. |

| 2.8 - 3.2 | Multiplet | 4H | Benzylic protons (H1, H3): These four protons are on the carbons adjacent to the aromatic ring. They are chemically equivalent in pairs but are diastereotopic, leading to a potentially complex multiplet pattern. |

Predicted ¹³C NMR Spectrum (in D₂O)

| Predicted Shift (ppm) | Assignment & Rationale |

| ~175 | Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| 140 - 145 | Aromatic Quaternary Carbons (C3a, C7a): The two carbons at the fusion of the rings. |

| 125 - 130 | Aromatic CH Carbons (C4, C5, C6, C7): The four protonated carbons of the benzene ring. |

| ~60 | α-Carbon (Cα): The chiral carbon, shifted downfield by the attached nitrogen and carboxyl group. |

| ~50 | Indane Quaternary Carbon (C2): The central carbon of the five-membered ring. |

| ~35 | Benzylic Carbons (C1, C3): The two methylene carbons adjacent to the aromatic ring. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and dissolve it in ~0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Shimming & Locking: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H spectrum (e.g., 16 scans). Following this, acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is expected to show characteristic absorption bands for its amine, carboxylic acid, and aromatic components. The zwitterionic nature of amino acids in the solid state significantly influences the spectrum.

Predicted Key IR Absorptions (Solid State, ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic C-H: Characteristic stretching of sp² C-H bonds on the benzene ring.[4] |

| 3200 - 2500 (broad) | N-H Stretch | Ammonium (NH₃⁺): In the solid state, the amino group is protonated, forming an ammonium salt. This gives a very broad, strong absorption overlapping with C-H stretches. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H: Stretching of the sp³ C-H bonds in the indane's five-membered ring.[4] |

| ~1600 | C=O Stretch | Carboxylate (COO⁻): The deprotonated carboxylic acid (carboxylate) shows a strong asymmetric stretching band here, shifted from the typical ~1700 cm⁻¹ of a protonated acid. |

| 1610 - 1580 | N-H Bend | Ammonium (NH₃⁺): Bending vibration for the protonated amine. |

| 1500 - 1400 | C=C Stretch | Aromatic Ring: Carbon-carbon stretching vibrations within the aromatic ring.[4] |

Experimental Protocol: ATR-IR Spectrum Acquisition

Caption: Figure 2. ATR-IR Experimental Workflow

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background measurement which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the instrument's anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the sample from the crystal using an appropriate solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For an amino acid, electrospray ionization (ESI) is a common and gentle ionization technique.

Predicted ESI-MS Data

In positive ion mode ESI (+), the most likely observation is the protonated molecule.

| m/z (Daltons) | Ion | Rationale |

| 192.10 | [M+H]⁺ | Protonated Molecule: The molecular weight is 191.23. Addition of a proton (H⁺) gives the [M+H]⁺ ion, which is the primary indicator of the molecular mass.[2][3] |

| 174.09 | [M+H-H₂O]⁺ | Loss of Water: A common fragmentation pathway for carboxylic acids. |

| 146.10 | [M+H-HCOOH]⁺ | Loss of Formic Acid: Decarboxylation is a characteristic fragmentation for amino acids. |

| 117.07 | [C₉H₉]⁺ | Indanyl Cation: Cleavage of the C-C bond between the indane ring and the α-carbon, resulting in the stable indanyl fragment. |

Predicted Fragmentation Pathway

Caption: Figure 3. Predicted MS Fragmentation

Experimental Protocol: LC-MS Analysis

The analysis of underivatized amino acids in biological fluids is a well-established field, and similar principles apply to pure compounds.[5][6]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive mode ESI.

-

Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system. While not strictly necessary for a pure standard, LC is crucial for separating the analyte from any impurities before it enters the mass spectrometer. A reverse-phase C18 column or a HILIC column can be used.[7]

-

Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The desolvated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector counts the ions at each m/z value to generate the mass spectrum. For fragmentation data (MS/MS), a precursor ion (e.g., m/z 192.10) is selected and fragmented, and the resulting product ions are analyzed.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of multiple techniques.

-

Mass Spectrometry confirms the molecular weight (191.23 g/mol ) via the [M+H]⁺ ion at m/z 192.10.

-

IR Spectroscopy confirms the presence of key functional groups: the ammonium (NH₃⁺), carboxylate (COO⁻), and the aromatic indane ring.

-

NMR Spectroscopy provides the complete structural map, showing the connectivity of all protons and carbons, confirming the 2,2-disubstitution pattern on the indane ring and the presence of the α-amino acid side chain.

Together, these three techniques provide an unambiguous identification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, establishing a benchmark for its identity, purity, and quality control in any research or development setting.

References

-

PubChem. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [Link]

-

PubChem. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. [Link]

-

PubChem. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0.... [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST. Amino acetic acid hydrochloride. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

Royal Society of Chemistry. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. [Link]

-

PubMed. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

Sources

- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]

- 2. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 12192007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

A Guide to the Crystal Structure Analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: A Technical Whitepaper for Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. As a chiral, non-proteinogenic amino acid, this molecule, also known as L-β-indanylglycine, presents a compelling target for structural elucidation due to the conformational rigidity imparted by its indane scaffold, a feature of significant interest in medicinal chemistry and drug design.[1] The precise determination of its three-dimensional structure is paramount for understanding its intermolecular interactions and informing the design of novel therapeutics.

This document is structured to guide researchers through the entire process, from crystal growth to the final structural analysis, emphasizing the rationale behind key experimental decisions and the self-validating nature of a well-executed crystallographic study.

The Strategic Importance of Structural Elucidation

The indane moiety in 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a privileged structure in drug design, known to enhance metabolic stability and binding affinity by constraining the molecule's conformation.[1] A high-resolution crystal structure provides unambiguous information about:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.[2][3]

-

Stereochemistry: The absolute configuration of the chiral center.

-

Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing.[4] These interactions are crucial for understanding the molecule's solid-state properties, such as solubility and stability.

-

Supramolecular Assembly: How individual molecules arrange themselves in the crystal lattice, which can influence physical properties like morphology and dissolution rate.

This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new drug candidates.

The Crystallization Workflow: From Solution to Single Crystal

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form. For a polar molecule like an amino acid, a variety of crystallization techniques should be explored.

Step-by-Step Crystallization Protocol

Materials:

-

High-purity 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (>95%)[1]

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone)

-

Co-solvents and precipitants (e.g., diethyl ether, hexane)

-

Crystallization plates (e.g., 24- or 48-well plates) or small glass vials

-

Microscope for crystal visualization

Protocol: Vapor Diffusion

-

Solvent Screening: Determine the solubility of the compound in a range of solvents. A good starting point is a solvent in which the compound is sparingly soluble.

-

Preparation of the Stock Solution: Prepare a concentrated solution of the amino acid in a suitable solvent or solvent mixture. Gentle heating may be required to achieve dissolution.

-

Setting up the Crystallization Experiment (Hanging Drop Method):

-

Pipette a small volume (1-2 µL) of the stock solution onto a siliconized glass coverslip.

-

Invert the coverslip over a reservoir containing a precipitant (a solvent in which the compound is insoluble).

-

Seal the well to create a closed system.

-

-

Incubation and Observation:

-

Allow the setup to equilibrate at a constant temperature. The solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the amino acid in the drop and inducing crystallization.

-

Monitor the drop periodically under a microscope for the formation of single crystals. This may take several days to weeks.

-

Causality Behind Experimental Choices:

-

Slow Evaporation/Diffusion: Rapid precipitation leads to amorphous solids or poorly ordered microcrystals. Slowing down the process allows molecules to orient themselves into a thermodynamically stable crystal lattice.

-

Solvent Choice: The polarity of the solvent will influence the conformation of the amino acid and the types of intermolecular interactions that are favored during crystal packing.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[2][6] This technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be used to reconstruct the three-dimensional atomic structure.[4]

Experimental Workflow for X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A modern diffractometer will automatically collect a series of diffraction images as the crystal is rotated in the X-ray beam.[2] This data is then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods.

-

Structure Refinement: The initial model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural variables. This iterative process minimizes the difference between the observed and calculated diffraction patterns.

Analysis of the Crystal Structure: A Hypothetical Case Study

While the specific crystal structure of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is not publicly available, we can anticipate key structural features based on the known properties of amino acids. In its crystalline form, it is expected to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).[7]

Hypothetical Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful crystallographic analysis.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C11H13NO2 | Defines the elemental composition of the molecule.[1] |

| Formula Weight | 191.23 g/mol | The mass of one mole of the substance.[1] |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P21/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 10.2, 8.5, 12.1 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |

| Volume (ų) | 1009.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.258 g/cm³ | The calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |